3-Amino-4-chloro-N-(2-methylphenyl)-benzenesulfonamide
Description
Properties
IUPAC Name |
3-amino-4-chloro-N-(2-methylphenyl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O2S/c1-9-4-2-3-5-13(9)16-19(17,18)10-6-7-11(14)12(15)8-10/h2-8,16H,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDSDTKVOVGSVJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NS(=O)(=O)C2=CC(=C(C=C2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Key Intermediates
- Starting from compounds such as 1-oxiranyl-2-phenyl-ethyl-carbamic acid tert-butyl ester or related aromatic amines.
- Use of isobutylamine as an amination agent and solvent.
- Introduction of the sulfonyl moiety via sulfonyl chlorides such as p-nitrobenzenesulfonylchloride.
Reaction Steps
| Step | Description | Reagents & Conditions | Notes |
|---|---|---|---|
| 1 | Amination of aromatic precursor | React compound of formula (1′) with isobutylamine in toluene solvent, reflux at 60-90°C | Amination agent may be in excess; solvent choice critical for yield |
| 2 | Sulfonylation | Introduce p-nitrobenzenesulfonyl chloride to intermediate | Reaction time 1-24 hours; monitored by TLC |
| 3 | Reduction and deprotection | Hydrogenation using palladium on charcoal in methanol | Hydrogen equivalents 1:1 to 1:5; selective removal of protecting groups |
| 4 | Crystallization and purification | Controlled pH and concentration during crystallization | Improves purity and yield |
Reaction Conditions and Optimization
- Solvents: Toluene preferred; others include methanol, ethanol, acetone, dichloromethane.
- Temperature range: -20°C to 200°C, typically 40-100°C for reflux.
- Amination agent ratios: 1:1 to 1:99; preferred 1:10 to 1:15 equivalents.
- Reduction: Palladium on charcoal catalyst, methanol solvent, hydrogen gas.
- Acid hydrolysis for amino protecting group removal using hydrochloric acid or trifluoroacetic acid.
Advantages
- Use of commercially available starting materials.
- One-pot procedures reduce intermediate purification.
- Stereoselective steps yield pure isomers.
- Safe, bulk-available reagents.
- Improved crystallization techniques for higher purity.
Method 2: Direct Synthesis via Condensation and Reduction
A second method, detailed in a Chinese patent (CN105936625A), presents a more streamlined approach:
Synthetic Route Summary
| Step | Description | Reagents & Conditions | Yield |
|---|---|---|---|
| 1 | Formation of benzotriazole ester intermediate | 3-nitro-4-chlorobenzoic acid + N,N'-diisopropyl carbodiimide + 1-hydroxybenzotriazole in dichloromethane, room temperature, 2-3 h | Intermediate formation |
| 2 | Amidation with 3-chloro-2-methylaniline | Dropwise addition at room temperature, 3-5 h reaction | Formation of 3-nitro-4-chloro-N-(3-chloro-2-methylphenyl)benzamide |
| 3 | Reduction of nitro group to amino | Zinc metal in 0.1 M NaOH, 75-80°C, 2.5-3 h | Final product 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide |
Detailed Reaction Conditions
- Use of a 500 mL three-necked flask with reflux and thermometer.
- Dichloromethane solvent volume: 100-150 mL.
- N,N'-diisopropyl carbodiimide (DIC) volume: 40-50 mL.
- 1-hydroxybenzotriazole volume: 5-10 mL.
- 3-chloro-2-methylaniline volume: 40-50 mL added dropwise at 10 mL/min.
- Zinc metal: 1.5-2 g.
- Reaction temperature controlled by oil bath at 75-80°C.
- Post-reaction workup includes filtration, extraction with petroleum ether:ethyl acetate (1:10), and chromatographic purification.
- Final product obtained as light gray solid after vacuum distillation.
Yields and Advantages
- Overall yield reported above 95%, significantly higher than previous methods (~86%).
- Simple operation with fewer steps.
- Short production cycle.
- High purity product suitable for further applications.
Comparative Summary of Preparation Methods
| Feature | Method 1 (Amination & Sulfonylation) | Method 2 (Condensation & Reduction) |
|---|---|---|
| Starting materials | Aromatic amines, sulfonyl chlorides | 3-nitro-4-chlorobenzoic acid, 3-chloro-2-methylaniline |
| Key reagents | Isobutylamine, palladium catalyst, acids | DIC, 1-hydroxybenzotriazole, zinc, NaOH |
| Reaction complexity | Multi-step with protecting groups | Fewer steps, direct amidation and reduction |
| Reaction temperature | 40-100°C (reflux) | Room temperature for amidation; 75-80°C for reduction |
| Yield | Moderate to high, depending on purification | High (>95%) |
| Purification | Crystallization, chromatography | Chromatography, vacuum distillation |
| Scalability | Industrial scale feasible | Suitable for scale-up |
Research Findings and Notes
- The use of carbamoyl protecting groups and selective deprotection improves stereochemical purity in Method 1.
- Method 2’s use of benzotriazole esters enhances amidation efficiency, reducing side reactions.
- Zinc reduction in alkaline medium is effective and selective for nitro to amino transformation.
- Choice of solvents and reaction monitoring via thin-layer chromatography (TLC) critical for reaction completeness.
- Both methods avoid hazardous reagents and employ commercially available chemicals, supporting industrial applicability.
Chemical Reactions Analysis
Types of Reactions: 3-Amino-4-chloro-N-(2-methylphenyl)-benzenesulfonamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2). These reactions typically require acidic conditions and controlled temperatures.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). These reactions often require anhydrous conditions and inert atmospheres.
Substitution: Substitution reactions may involve nucleophiles such as halides or alkyl groups. These reactions are often facilitated by the presence of a strong base or acid.
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, such as oxidized or reduced forms, as well as substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry: In chemistry, 3-Amino-4-chloro-N-(2-methylphenyl)-benzenesulfonamide is used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound can be used as a probe or inhibitor in studies involving enzyme activity and protein interactions. Its ability to interact with specific molecular targets makes it useful in understanding biological processes.
Medicine: In medicine, sulfonamide derivatives are known for their antibacterial properties. This compound may be investigated for its potential use as an antibacterial agent or in the development of new therapeutic drugs.
Industry: In industry, this compound can be used in the production of dyes, pigments, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism by which 3-Amino-4-chloro-N-(2-methylphenyl)-benzenesulfonamide exerts its effects depends on its specific application. For example, in antibacterial applications, it may inhibit bacterial growth by interfering with the synthesis of folic acid, a vital component for bacterial cell division. The molecular targets and pathways involved in its mechanism of action can vary, but they often involve interactions with specific enzymes or receptors.
Comparison with Similar Compounds
N-(2-Fluorophenyl) Analog
3-Amino-4-chloro-N-(2-fluorophenyl)-benzenesulfonamide () replaces the 2-methyl group with fluorine.
Hydroxyalkyl Derivatives
- 3-Amino-4-chloro-N-(2-hydroxyethyl)-benzenesulfonamide (): The hydroxyethyl group introduces polarity, enhancing aqueous solubility (molecular weight: 250.7 g/mol, purity: 95+%).
- 3-Amino-4-chloro-N-(3-hydroxybutyl)-benzenesulfonamide (): The longer alkyl chain (hydroxybutyl) may improve lipid solubility, impacting bioavailability.
Cycloalkyl and Heterocyclic Derivatives
Crystallographic and Torsional Analysis
X-ray studies reveal critical differences in torsion and dihedral angles (Table 1):
The torsion angle (~71–73°) indicates a bent conformation at the sulfonamide bridge, while dihedral angles (45–61.5°) reflect substituent-dependent ring tilting. These parameters influence crystal packing and hydrogen-bonding networks (e.g., N—H···O interactions in ) .
Physicochemical Properties
- Molecular Weight : ~310.78 g/mol (estimated for C₁₃H₁₃ClN₂O₂S).
- Solubility : Hydroxyalkyl derivatives () exhibit higher aqueous solubility than lipophilic analogs (e.g., cyclopentyl, ).
- Thermal Stability : Methyl and chloro substituents enhance thermal stability compared to unsubstituted benzenesulfonamides .
Biological Activity
3-Amino-4-chloro-N-(2-methylphenyl)-benzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a sulfonamide functional group attached to a benzene ring, with an amino group and chlorine substituents. Its molecular formula is CHClNOS, and it has a molar mass of approximately 317.19 g/mol. The structural configuration influences its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes. This inhibition occurs through the mimicry of the natural substrate's structure, allowing the compound to bind to the active sites of enzymes, thus blocking their normal catalytic functions.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness comparable to established antibiotics. The minimum inhibitory concentration (MIC) values for certain bacteria are reported as follows:
| Bacterial Strain | MIC (µM) |
|---|---|
| Staphylococcus aureus | 5.64 |
| Escherichia coli | 8.33 |
| Bacillus subtilis | 4.69 |
These results suggest that this compound could serve as a promising candidate for developing new antimicrobial agents .
Anticancer Activity
In addition to its antimicrobial effects, the compound has shown potential anticancer activity. Studies have demonstrated that it can induce apoptosis in cancer cell lines, such as MDA-MB-231, with significant increases in apoptotic markers observed . The mechanism appears to involve the inhibition of carbonic anhydrase IX (CA IX), which is often overexpressed in tumors:
| Compound | IC50 (nM) |
|---|---|
| This compound | 10.93 - 25.06 |
This selectivity for CA IX over other isoforms suggests a targeted approach in cancer therapy .
Case Studies
- Antimicrobial Efficacy : A study comparing the efficacy of various sulfonamides found that this compound exhibited superior antibacterial activity against multiple strains, indicating its potential as an alternative antibiotic.
- Cancer Cell Line Testing : In vitro studies on MDA-MB-231 cells revealed that treatment with the compound led to a marked increase in apoptosis compared to controls, highlighting its potential role in cancer treatment protocols .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 3-Amino-4-chloro-N-(2-methylphenyl)-benzenesulfonamide to improve yield and purity?
- Methodological Answer : The synthesis typically involves coupling 4-chlorobenzenesulfonyl chloride with N-(2-methylphenyl)amine derivatives under basic conditions (e.g., triethylamine) in anhydrous solvents like dichloromethane. Purification via column chromatography using gradients of ethyl acetate/hexane is recommended to isolate the product. Monitoring reaction progress with TLC and optimizing stoichiometric ratios (e.g., 1.2:1 acyl chloride to amine) can enhance yield .
Q. What spectroscopic techniques are essential for characterizing the structure of this sulfonamide derivative?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the aromatic substitution pattern and sulfonamide linkage. Infrared (IR) spectroscopy identifies functional groups (e.g., S=O stretches at ~1350–1150 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography resolves stereoelectronic properties if crystalline derivatives are obtainable .
Q. What are the key considerations for designing enzyme inhibition assays with this compound?
- Methodological Answer : Use recombinant enzymes (e.g., carbonic anhydrase isoforms) in buffer systems at physiological pH (7.4). Pre-incubate the compound with the enzyme and measure inhibition via fluorogenic substrates (e.g., 4-methylumbelliferyl acetate). Include positive controls (e.g., acetazolamide) and calculate IC₅₀ values using nonlinear regression analysis .
Advanced Research Questions
Q. What computational strategies are recommended for predicting reaction pathways in the synthesis of this compound?
- Methodological Answer : Employ quantum chemical calculations (e.g., DFT) to model transition states and intermediates. Reaction path search tools (e.g., GRRM) can identify energetically favorable pathways. Combine computational data with high-throughput experimentation to validate predictions, creating a feedback loop for refining synthetic routes .
Q. How does the compound’s electronic structure influence its potential as a carbonic anhydrase inhibitor?
- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) to analyze interactions between the sulfonamide group and the enzyme’s zinc-coordinated active site. Quantitative Structure-Activity Relationship (QSAR) models can correlate substituent effects (e.g., chloro vs. methyl groups) with inhibitory potency. Solubility parameters (logP) should be optimized to balance membrane permeability and target binding .
Q. How can researchers resolve contradictions in bioactivity data across different studies?
- Methodological Answer : Standardize assay protocols (e.g., enzyme concentration, incubation time) to minimize variability. Validate conflicting results using orthogonal methods (e.g., surface plasmon resonance for binding affinity vs. enzymatic activity assays). Account for pharmacokinetic factors (e.g., plasma protein binding) that may differ between in vitro and in vivo systems .
Q. What role does this compound play in materials science research, particularly in electronic or optical applications?
- Methodological Answer : Investigate its charge-transfer properties via UV-Vis spectroscopy and cyclic voltammetry. Syntize derivatives with electron-withdrawing/donating substituents (e.g., nitro or methoxy groups) to modulate HOMO-LUMO gaps. Collaborate with computational chemists to predict solid-state packing and optoelectronic behavior using crystal engineering principles .
Data Analysis and Experimental Design
Q. What statistical approaches are suitable for analyzing dose-response relationships in pharmacological studies?
- Methodological Answer : Use nonlinear regression (e.g., Hill equation) to model dose-response curves. Apply ANOVA with post-hoc tests (e.g., Tukey’s) for comparing multiple treatment groups. For high-dimensional data (e.g., transcriptomics), integrate machine learning (e.g., PCA or random forests) to identify biomarkers linked to the compound’s mechanism .
Q. How can researchers design experiments to assess the compound’s stability under varying pH conditions?
- Methodological Answer : Prepare buffer solutions across a pH range (2–10) and incubate the compound at 37°C. Monitor degradation via HPLC-UV at regular intervals. Identify degradation products using LC-MS and propose degradation pathways (e.g., hydrolysis of sulfonamide bonds in acidic conditions) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
